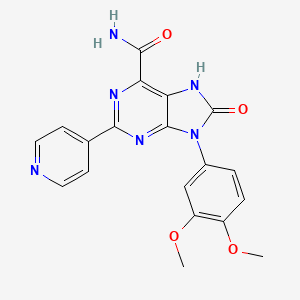

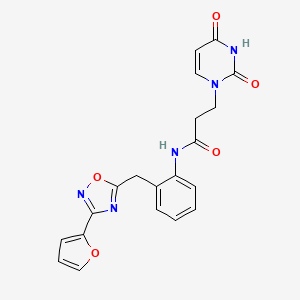

9-(3,4-dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “9-(3,4-dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the purine ring, along with the pyridinyl and dimethoxyphenyl groups, would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxamide group could participate in condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Applications De Recherche Scientifique

Enhancement of Redox Stability and Electrochromic Performance

A study by Wang and Hsiao (2014) discusses the synthesis of new series aromatic polyamides incorporating (carbazol-9-yl)triphenylamine units, which exhibit enhanced redox-stability and electrochromic performance compared to their analogs without methoxy substituents. This research could imply potential applications of structurally related compounds in developing advanced materials for electronic and photonic devices (Wang & Hsiao, 2014).

Synthesis and Characterization of Aromatic Polyamides

Another study explores the synthesis and characterization of diphenylfluorene-based aromatic polyamides, suggesting applications in the creation of polymers with high thermal stability, solubility in organic solvents, and potential use in coatings, films, and advanced composite materials (Hsiao, Yang, & Lin, 1999).

Insight into Co-Nitrile Hydratase Mechanism

Research on Co(III) complexes offers insight into the role of Cys-S oxidation in Co-containing nitrile hydratase, which could inform the design of catalysts for industrial applications involving nitrile hydration reactions (Tyler, Noveron, Olmstead, & Mascharak, 2003).

Metal-Ion-Binding Analogs of Ribonucleosides

A study by Golubev, Lönnberg, and Lönnberg (2013) on metal-ion-binding analogs of ribonucleosides explores the formation of ternary Pd2+ and Hg2+ complexes, indicating potential applications in the study of metal-nucleoside interactions and the development of drugs or diagnostic tools (Golubev, Lönnberg, & Lönnberg, 2013).

Novel Electrochromic Aromatic Polyamides

Research on novel electrochromic aromatic polyamides with multi-stage oxidative coloring based on N,N,N′,N′-tetraphenyl-p-phenylenediamine derivatives highlights their potential in the development of electrochromic devices, displaying excellent thermal stability and solubility (Chang & Liou, 2008).

Mécanisme D'action

Target of Action

The compound “9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide” is a purine derivative. Purines are key components of cellular energy systems (GTP, ATP), signaling (GTP, cAMP, cGMP), and, along with pyrimidines, RNA and DNA production .

Biochemical Pathways

Purine derivatives can be involved in a wide range of biochemical pathways due to the fundamental role of purines in cellular processes. These can include energy production, signal transduction, and nucleic acid synthesis .

Result of Action

Given its purine structure, it could potentially affect processes such as cell growth and division, signal transduction, and energy metabolism .

Orientations Futures

Propriétés

IUPAC Name |

9-(3,4-dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O4/c1-28-12-4-3-11(9-13(12)29-2)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)10-5-7-21-8-6-10/h3-9H,1-2H3,(H2,20,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFLRQMVMFVYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)

![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)

![4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2598240.png)